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Compound of Interest

Compound Name: Xanthoxyletin

Cat. No.: B192682 Get Quote

An in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass

spectrometry (MS) data of Xanthoxyletin, a naturally occurring pyranocoumarin with significant

biological activities.

This technical guide provides a comprehensive overview of the spectroscopic data for

Xanthoxyletin, a compound isolated from various plant species, including those from the

Zanthoxylum genus. This document is intended for researchers, scientists, and professionals in

drug development who are interested in the structural elucidation and characterization of this

important natural product. The data is presented in a structured format to facilitate easy

reference and comparison, along with detailed experimental protocols and a visual

representation of the general analytical workflow.

¹H Nuclear Magnetic Resonance (NMR)
Spectroscopy
The ¹H NMR spectrum of Xanthoxyletin provides detailed information about the proton

environment within the molecule. The chemical shifts (δ) are reported in parts per million (ppm)

relative to a tetramethylsilane (TMS) internal standard, and the coupling constants (J) are given

in Hertz (Hz). The spectrum is typically recorded in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data of Xanthoxyletin (in CDCl₃)[1]
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Proton Assignment
Chemical Shift (δ)
in ppm

Multiplicity
Coupling Constant
(J) in Hz

H-3 6.21 d 9.8

H-4 7.85 d 9.8

H-6 6.58 d 10.0

H-7 5.71 d 10.0

H-10 6.57 s -

OCH₃ 3.87 s -

C(CH₃)₂ 1.47 s -

Experimental Protocol: ¹H NMR Spectroscopy

A solution of Xanthoxyletin is prepared by dissolving the purified compound in deuterated

chloroform (CDCl₃). The spectrum is acquired at room temperature on a high-field NMR

spectrometer, such as a Bruker AMX-500, operating at a proton frequency of 500 MHz.[1]

Tetramethylsilane (TMS) is used as an internal standard for referencing the chemical shifts (δ =

0.00 ppm).[2][3] The data is processed to determine chemical shifts, coupling constants, and

multiplicities of the proton signals.

¹³C Nuclear Magnetic Resonance (NMR)
Spectroscopy
The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the

Xanthoxyletin molecule. Chemical shifts (δ) are reported in ppm relative to the solvent signal

of CDCl₃.

Table 2: ¹³C NMR Spectroscopic Data of Xanthoxyletin (in CDCl₃)
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Carbon Assignment Chemical Shift (δ) in ppm

C-2 160.5

C-3 112.9

C-4 143.8

C-4a 109.5

C-5 155.9

C-6 127.9

C-7 115.8

C-8 152.1

C-8a 106.1

C-9 98.1

C-1' 77.9

C-2' 28.2 (2C)

OCH₃ 56.1

Note: The assignments are based on typical chemical shifts for pyranocoumarins and may

require further confirmation through 2D NMR experiments.

Experimental Protocol: ¹³C NMR Spectroscopy

The sample for ¹³C NMR analysis is prepared in the same manner as for ¹H NMR, using

deuterated chloroform (CDCl₃) as the solvent. The spectrum is recorded on a spectrometer

operating at a carbon frequency of, for example, 125 MHz. The chemical shifts are referenced

to the residual solvent peak of CDCl₃ (δ = 77.23 ppm).[2]

Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in Xanthoxyletin.

The absorption bands are reported in reciprocal centimeters (cm⁻¹).
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Table 3: IR Spectroscopic Data of Xanthoxyletin (KBr Pellet)[1]

Wavenumber (cm⁻¹) Functional Group Assignment

1719 C=O (α,β-unsaturated lactone)

1622 C=C (aromatic and pyrone ring)

1561 C=C (aromatic and pyrone ring)

1396 C-H bending

1140 C-O stretching

Experimental Protocol: IR Spectroscopy

The infrared spectrum is typically obtained using the potassium bromide (KBr) pellet method. A

small amount of finely ground, dry Xanthoxyletin is intimately mixed with spectroscopic grade

KBr powder. The mixture is then pressed under high pressure to form a transparent pellet. The

spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.[1]

Mass Spectrometry (MS)
Electron Impact Mass Spectrometry (EI-MS) is used to determine the molecular weight and

fragmentation pattern of Xanthoxyletin. The data is reported as mass-to-charge ratios (m/z)

with their relative abundances.

Table 4: EI-Mass Spectrometry Data of Xanthoxyletin[1]

m/z Relative Abundance (%) Proposed Fragment

258 100 [M]⁺

243 Base Peak [M - CH₃]⁺

228 -
[M - 2CH₃]⁺ or [M - CH₃ -

CH₃]⁺

215 - -

200 - -
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Experimental Protocol: Mass Spectrometry

The mass spectrum is obtained using an electron impact (EI) ionization source on a mass

spectrometer, such as a VG ZAB-HS spectrometer.[1] The sample is introduced into the ion

source, where it is bombarded with electrons, causing ionization and fragmentation. The

resulting ions are then separated based on their mass-to-charge ratio and detected.

Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

natural product like Xanthoxyletin.
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General Workflow for Spectroscopic Analysis of Xanthoxyletin
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Spectroscopic analysis workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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